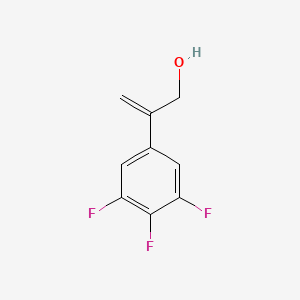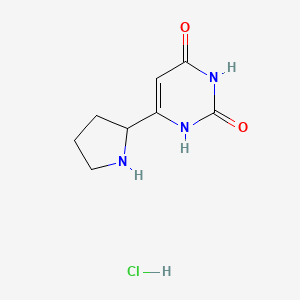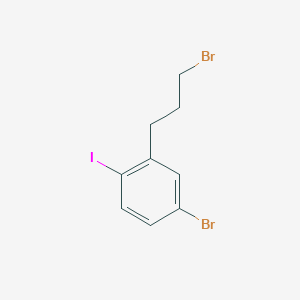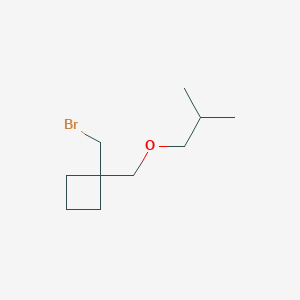
2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol is a synthetic organic compound characterized by the presence of a trifluorophenyl group attached to a prop-2-en-1-ol moiety. This compound is notable for its high reactivity due to the trifluoromethyl group, making it valuable in various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol typically involves the reaction of 3,4,5-trifluorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by an acid-catalyzed dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, carboxylic acids, and alkanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol involves its interaction with various molecular targets, primarily through the trifluoromethyl group. This group enhances the compound’s reactivity and ability to form stable complexes with target molecules. The pathways involved include nucleophilic addition and substitution reactions, which facilitate the compound’s incorporation into larger molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4,5-Trifluorophenyl)propan-2-one: This compound shares the trifluorophenyl group but differs in its functional group, being a ketone rather than an alcohol.
2-(2,4,5-Trifluorophenyl)ethanol: Similar in structure but with different fluorine substitution patterns and functional groups.
Uniqueness
2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol is unique due to its specific trifluoromethyl substitution pattern and the presence of an enol group, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H7F3O |
|---|---|
Poids moléculaire |
188.15 g/mol |
Nom IUPAC |
2-(3,4,5-trifluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H7F3O/c1-5(4-13)6-2-7(10)9(12)8(11)3-6/h2-3,13H,1,4H2 |
Clé InChI |
ZFNILQUNZLKNGL-UHFFFAOYSA-N |
SMILES canonique |
C=C(CO)C1=CC(=C(C(=C1)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)





![1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13473236.png)



![1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B13473251.png)

